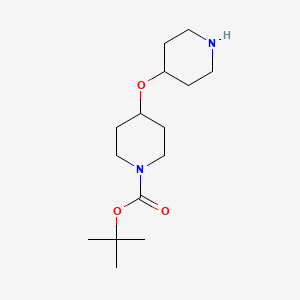

4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Vue d'ensemble

Description

The compound “4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C11H21NO2 . It is also known by other names such as “tert-butyl 2-(piperidin-4-yl)acetate” and "Piperidin-4-yl-acetic acid tert-butyl ester" .

Synthesis Analysis

While specific synthesis methods for “4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester” were not found, there are general methods available for the synthesis of similar compounds. For instance, catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .Physical And Chemical Properties Analysis

The compound “4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester” has a predicted boiling point of 259.0±13.0 °C and a predicted density of 0.950±0.06 g/cm3 . It should be stored in a dark place, sealed in dry conditions, and preferably under -20°C .Applications De Recherche Scientifique

Graphical Synthetic Routes of Vandetanib The compound "4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester" is integral in the synthesis of Vandetanib. The synthesis involves various steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution, offering a high yield and commercial value in industrial production (W. Mi, 2015).

Chiral Sulfinamide in Synthesis of N-Heterocycles Chiral sulfinamides, particularly tert-butanesulfinamide, are prominent in stereoselective synthesis, including piperidines. The compound's structure might be relevant in these processes due to its structural similarity to tert-butanesulfinamide and its potential role in asymmetric synthesis (R. Philip et al., 2020).

Carboxylic Ester Hydrolases in Bacteria Carboxylic ester hydrolases (CEHs) are enzymes that catalyze the hydrolysis of carboxylic esters to produce alcohol and acid. The compound , being a carboxylic ester, may serve as a substrate for these enzymes, thereby playing a role in bacterial metabolic processes or industrial applications involving CEHs (C. Oh et al., 2019).

Natural Neo Acids and Neo Alkanes The compound contains a tertiary butyl group, and the review by Dembitsky (2006) discusses synthetic bioactive compounds with tertiary butyl groups, indicating potential biological activities and applications in various industries, including pharmaceuticals (V. Dembitsky, 2006).

Applications in Synthetic Organic Chemistry This compound could potentially be involved in synthetic organic chemistry pathways, given the wide range of biological activities of 1-indanones and their derivatives, as they are used in synthesizing potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, anticancer compounds, and in treating neurodegenerative diseases (M. Turek et al., 2017).

Mécanisme D'action

Target of Action

It is known to be a semi-flexible linker useful for protac (proteolysis-targeting chimera) development for targeted protein degradation .

Mode of Action

The compound interacts with its targets by incorporating rigidity into the linker region of PROTACs . This may impact degradation kinetics as well as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of PROTACs .

Biochemical Pathways

It is known to play a role in the process of targeted protein degradation, a critical pathway in cellular function and homeostasis .

Pharmacokinetics

The incorporation of rigidity into the linker region of protacs, which this compound is used for, may impact the admet properties of the resulting protacs .

Result of Action

The primary result of the action of this compound is to facilitate targeted protein degradation . This can have various molecular and cellular effects, depending on the specific proteins being targeted for degradation.

Propriétés

IUPAC Name |

tert-butyl 4-piperidin-4-yloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-10-6-13(7-11-17)19-12-4-8-16-9-5-12/h12-13,16H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDIXFSPTJESFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696074 | |

| Record name | tert-Butyl 4-[(piperidin-4-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester | |

CAS RN |

845305-83-1 | |

| Record name | tert-Butyl 4-[(piperidin-4-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

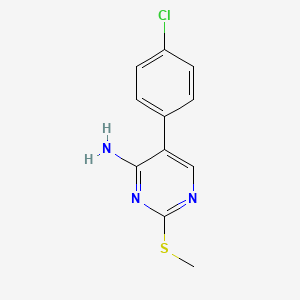

![tert-Butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1392298.png)

![3-(Chloromethyl)-4-[(2-chloro-5-nitrophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392309.png)

![5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392310.png)